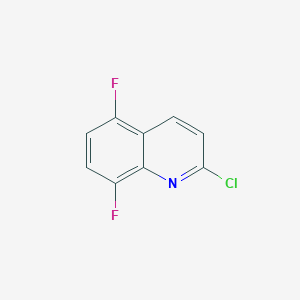

2-Chloro-5,8-difluoroquinoline

CAS No.: 773148-82-6

Cat. No.: VC3007453

Molecular Formula: C9H4ClF2N

Molecular Weight: 199.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773148-82-6 |

|---|---|

| Molecular Formula | C9H4ClF2N |

| Molecular Weight | 199.58 g/mol |

| IUPAC Name | 2-chloro-5,8-difluoroquinoline |

| Standard InChI | InChI=1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H |

| Standard InChI Key | HKRAINCXBRRYLJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC2=C(C=CC(=C21)F)F)Cl |

| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)F)F)Cl |

Introduction

Chemical Structure and Properties

2-Chloro-5,8-difluoroquinoline (CAS No.: 773148-82-6) is a halogenated heterocyclic compound with a quinoline core structure. The strategic positioning of the halogen atoms significantly influences its chemical behavior and applications in various fields of research.

Structural Characteristics

The compound consists of a quinoline skeleton with three halogen substituents strategically positioned across the aromatic system. The chlorine atom at position 2 and fluorine atoms at positions 5 and 8 create a unique electronic distribution that affects the compound's reactivity, stability, and interaction with biological systems. The presence of these electron-withdrawing groups alters the electron density distribution across the molecule, resulting in distinct chemical properties compared to unsubstituted quinoline or differently substituted derivatives.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-5,8-difluoroquinoline are presented in Table 1, which summarizes key characteristics essential for understanding its behavior in various applications.

Table 1: Physical and Chemical Properties of 2-Chloro-5,8-difluoroquinoline

| Property | Value | Notes |

|---|---|---|

| IUPAC Name | 2-Chloro-5,8-difluoroquinoline | Systematic naming according to IUPAC guidelines |

| Molecular Formula | C₉H₄ClF₂N | Contains 9 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom |

| Molecular Weight | 199.58 g/mol | Calculated based on atomic masses of constituent elements |

| CAS Number | 773148-82-6 | Unique identifier in chemical substance databases |

| InChI | InChI=1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H | Standard textual identifier for chemical substances |

| InChI Key | HKRAINCXBRRYLJ-UHFFFAOYSA-N | Condensed digital representation of the InChI |

| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)F)F)Cl | Line notation describing chemical structure |

Synthesis Methods

The synthesis of 2-Chloro-5,8-difluoroquinoline involves several sophisticated approaches, each with specific advantages depending on the desired scale and application.

Conventional Synthetic Routes

Multiple established methods exist for synthesizing 2-Chloro-5,8-difluoroquinoline, including:

Doebner-Miller Synthesis: This approach utilizes a two-phase system for efficient cyclization of appropriately substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through condensation followed by ring closure to form the quinoline core structure, with subsequent halogenation steps to introduce the chlorine and fluorine atoms at their respective positions.

Microwave-Assisted Synthesis: More modern approaches employ microwave irradiation with KF·2H₂O as a fluorine source. This method significantly accelerates reaction kinetics and improves regioselectivity for halogenated derivatives, offering advantages in terms of reaction time and yield compared to conventional heating methods.

Oxidative Functionalization: Another viable approach involves treatment of precursor compounds such as 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with reagents like NaCN and MnO₂ in ethanol, followed by purification via column chromatography. This method allows for selective functionalization at specific positions of the quinoline scaffold.

Optimization Strategies

Researchers have developed several optimization strategies to enhance the synthesis of 2-Chloro-5,8-difluoroquinoline:

Variable Screening: Systematic optimization of reaction parameters including temperature (e.g., comparing reactions at 0°C versus 25°C for cyanide additions), solvent polarity, and catalyst loading (such as MnO₂ stoichiometry) has been shown to significantly impact yields and product purity.

Byproduct Analysis: Advanced analytical techniques like LC-MS are employed to identify reaction intermediates, including over-oxidized aldehydes or dehalogenated side products, allowing for targeted process improvements.

Comparative Methodology Studies: Benchmarking microwave-assisted versus traditional thermal methods has revealed important insights regarding scalability and reproducibility, with microwave methods often providing superior results for this class of compounds.

Chemical Reactions

2-Chloro-5,8-difluoroquinoline demonstrates diverse reactivity patterns that enable its transformation into various derivatives with potential applications across multiple fields.

Types of Reactions

The compound engages in several types of reactions that exploit its unique electronic properties:

Substitution Reactions: The halogen atoms, particularly the chlorine at position 2, serve as excellent leaving groups in nucleophilic aromatic substitution reactions. These reactions enable the replacement of halogens with various functional groups, expanding the compound's diversity.

Oxidation and Reduction Reactions: The quinoline core can undergo selective oxidation or reduction depending on the reagents employed, allowing for modification of the compound's oxidation state and resulting in diverse products with altered biological activities.

Cross-Coupling Reactions: The compound serves as an effective substrate for various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with boronic acid derivatives. These reactions facilitate the formation of new carbon-carbon bonds, enabling structural elaboration of the quinoline scaffold.

Reagents and Reaction Conditions

The reactivity of 2-Chloro-5,8-difluoroquinoline is significantly influenced by the choice of reagents and reaction conditions:

Organometallic Reagents: Compounds such as Grignard reagents and organolithium species facilitate nucleophilic addition reactions, enabling functionalization at specific positions.

Scientific Research Applications

2-Chloro-5,8-difluoroquinoline and its derivatives have demonstrated significant potential across multiple scientific disciplines, showcasing their versatility and importance in contemporary research.

Medicinal Chemistry Applications

The compound has shown promising results in several medicinal chemistry applications:

Anticancer Activity: Research has demonstrated that derivatives of 2-Chloro-5,8-difluoroquinoline exhibit significant anticancer properties. Certain compounds derived from this scaffold have shown selective inhibition of phosphoinositide 3-kinase beta (PI3Kβ), an enzyme implicated in various cancer types. Studies have highlighted the design of a series of PI3Kβ selective inhibitors based on this quinoline structure, revealing promising results in inhibiting tumor growth with minimal toxicity to normal cells.

Case Study: PI3Kβ Inhibition: A comprehensive study on quinoline derivatives demonstrated that modifications at the C5 position could enhance selectivity towards PI3Kβ inhibition. This research identified compounds with IC50 values significantly lower than existing treatments, suggesting a promising avenue for cancer therapy development.

Environmental Science Applications

The unique properties of 2-Chloro-5,8-difluoroquinoline derivatives have enabled innovative environmental applications:

Fluorescent Probes for Metal Detection: One notable application involves the development of fluorescent probes for detecting mercury ions (Hg²⁺). Specific derivatives have been utilized as highly sensitive fluorescent probes for the quantitative detection of Hg²⁺ in environmental samples. These detection methods involve straightforward fluorescence measurements that demonstrate high selectivity and sensitivity, making them suitable for environmental monitoring purposes.

Environmental Contaminant Monitoring: The rapid detection capabilities of these compounds are crucial for assessing water quality and ensuring safety from heavy metal contamination. This application is particularly relevant given increasing concerns over mercury pollution from industrial sources.

Case Study: Mercury Detection: In a detailed investigation, a derivative of this compound was tested in various water samples contaminated with mercury. The results demonstrated a linear relationship between fluorescence intensity and mercury concentration, allowing for accurate quantification even at low concentration levels. This study underscores the compound's utility in environmental chemistry and public health safety monitoring.

Material Science Applications

In the field of materials science, 2-Chloro-5,8-difluoroquinoline and related compounds have shown promise in several applications:

Organic Light Emitting Diodes (OLEDs): Compounds related to 2-Chloro-5,8-difluoroquinoline have been investigated for potential use in organic light-emitting diodes. The unique electronic properties of these compounds can contribute to enhanced efficiency and color purity in OLED devices. Research into their photophysical properties indicates they may serve as effective emitters or charge transport materials in OLED applications.

Mechanism of Action

The biological activities of 2-Chloro-5,8-difluoroquinoline stem from its specific molecular interactions and mechanisms at the cellular level.

Molecular Interactions

In biological systems, 2-Chloro-5,8-difluoroquinoline interacts with various molecular targets through specific mechanisms:

Enzyme Inhibition: The compound primarily functions as an enzyme inhibitor by binding to active sites of specific enzymes, preventing substrate interaction and subsequent catalytic activity. This inhibition can disrupt various metabolic pathways within cells, leading to altered cellular functions.

Cellular Targets: The compound affects multiple biochemical pathways, influencing processes such as cell signaling (modulating pathways that control cell growth and apoptosis), gene expression (affecting transcription factors and their target genes), and metabolic processes (inhibiting key enzymes involved in metabolism).

Structure-Activity Relationships

The biological activity of 2-Chloro-5,8-difluoroquinoline is closely tied to its structural features:

Halogen Effects: The presence of fluorine atoms at positions 5 and 8 enhances lipophilicity, improving membrane permeability and bioactivity against microbial pathogens. Similarly, the chlorine atom at position 2 contributes to the compound's ability to engage in specific interactions with biological targets.

Electronic Distribution: The electron-withdrawing effects of the halogen substituents create a unique electronic distribution across the quinoline scaffold, influencing binding affinity to target proteins and modulating biological activity.

Research indicates that the compound can induce apoptosis in cancer cells by disrupting their metabolic processes. This effect is dose-dependent; lower concentrations may selectively inhibit target enzymes without significant toxicity, while higher doses can lead to cell death.

Comparison with Similar Compounds

Understanding the relative properties and activities of 2-Chloro-5,8-difluoroquinoline requires comparison with structurally related compounds.

Structural Analogues

Several quinoline derivatives share structural similarities with 2-Chloro-5,8-difluoroquinoline but differ in their substituent patterns:

5,8-Difluoroquinoline: Similar in structure but lacks the chlorine atom at position 2, which affects its reactivity and applications. This structural difference results in altered electronic properties and biological activities.

Table 2: Comparison of 2-Chloro-5,8-difluoroquinoline with Structural Analogues

| Compound | Structural Characteristics | Biological Activity | Key Differences |

|---|---|---|---|

| 2-Chloro-5,8-difluoroquinoline | Chlorine at position 2, fluorine atoms at positions 5 and 8 | Anticancer, antimicrobial properties | Reference compound |

| 5,8-Difluoroquinoline | Fluorine atoms at positions 5 and 8, no chlorine | Antimicrobial and anticancer properties | Lacks chlorine at position 2, affecting reactivity |

| 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline | Different substitution pattern with fluorine at position 7 | Antimalarial properties | Different substitution pattern optimized for antimalarial activity |

Physicochemical Property Differences

The physical and chemical properties of 2-Chloro-5,8-difluoroquinoline differ from its analogues in several important ways:

Melting Points: Structurally related compounds such as 5,8-dichloroisoquinoline melt at approximately 97.5°C, while methoxy-substituted analogues typically have lower melting points due to reduced symmetry and increased flexibility.

Crystal Packing: The halogens (Cl, F) in 2-Chloro-5,8-difluoroquinoline promote strong intermolecular interactions. For comparison, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate forms a three-dimensional network via N–H⋯O and C–H⋯O hydrogen bonds, whereas the smaller size of fluorine in 2-Chloro-5,8-difluoroquinoline may favor denser π-π stacking.

Halogen vs. Alkoxy Groups: Replacing fluorine with methoxy groups (as in ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate) introduces steric bulk and hydrogen-bonding capacity, altering solubility and crystal packing properties.

Biological Activity

2-Chloro-5,8-difluoroquinoline demonstrates significant biological activities that make it relevant for various therapeutic applications.

Antibacterial Properties

As a member of the quinoline family, 2-Chloro-5,8-difluoroquinoline exhibits notable antibacterial activity:

Broad-Spectrum Activity: Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances lipophilicity, improving membrane permeability and bioactivity against microbial pathogens.

Mechanism of Antibacterial Action: The compound likely acts through inhibition of essential bacterial enzymes, including those involved in DNA replication and protein synthesis. The electron-withdrawing effects of the halogen substituents contribute to these inhibitory properties.

Anticancer Properties

One of the most promising applications of 2-Chloro-5,8-difluoroquinoline is in cancer treatment:

Antiproliferative Effects: In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Enzyme Inhibition: Experimental data show that this compound effectively inhibits enzymes such as topoisomerases and kinases involved in DNA replication and cellular signaling pathways critical for cancer cell survival and proliferation.

Selective Toxicity: Research suggests that at appropriate dosages, the compound exhibits selective toxicity toward cancer cells while having minimal effects on normal cells, making it a candidate for targeted cancer therapy development.

Structure-Activity Relationship in Biological Systems

Understanding the relationship between the structure of 2-Chloro-5,8-difluoroquinoline and its biological activities provides valuable insights for drug development:

Position-Dependent Effects: The positions of halogen substituents significantly influence biological activity. For example, fluorine at positions 5 and 8 creates a specific electronic distribution that affects interactions with biological targets differently than other substitution patterns.

Halogen Bond Formation: The halogens in this compound can form halogen bonds with biological macromolecules, contributing to binding affinity and specificity. These interactions play crucial roles in determining the compound's biological activity profile.

Crystallographic and Spectroscopic Characterization

Proper characterization of 2-Chloro-5,8-difluoroquinoline is essential for understanding its properties and developing applications.

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) serves as the gold standard for structural characterization of halogenated quinolines like 2-Chloro-5,8-difluoroquinoline:

Crystal Growth Methods: Optimal crystals for analysis are typically grown in dichloromethane/ethanol mixtures under controlled conditions.

Structural Refinement: Analysis software such as APEX2 and SHELXTL is commonly used for refinement, allowing for detailed characterization of anisotropic displacement parameters and hydrogen-bonding networks.

Molecular Packing Analysis: Examination of π–π stacking interactions and dihedral angles between fused rings provides valuable insights into structural stability and intermolecular interactions in the crystalline state.

Spectroscopic Techniques

Multiple spectroscopic methods are employed for comprehensive characterization of 2-Chloro-5,8-difluoroquinoline:

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are critical for confirming substitution patterns, with characteristic coupling constants allowing distinction between chloro and fluoro groups.

Chromatographic Analysis: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for purity assessment, with typical synthetic protocols requiring >97% purity thresholds.

Mass Spectrometry: This technique verifies molecular ion peaks and fragmentation patterns, providing confirmation of molecular structure and formula.

Current Research Challenges and Future Prospects

Research on 2-Chloro-5,8-difluoroquinoline continues to evolve, addressing existing challenges and exploring new applications.

Synthetic Optimization Challenges

Several challenges in the synthesis of 2-Chloro-5,8-difluoroquinoline require innovative solutions:

Yield Inconsistencies: Researchers address contradictions in reported yields through variable screening approaches, optimizing reaction parameters like temperature, solvent polarity, and catalyst loading.

Crystallization Challenges: Challenges in crystallizing derivatives are mitigated through solvent engineering (using mixed solvents like CH₂Cl₂/hexane), co-crystallization agents (introducing hydrogen-bond donors), and temperature gradients (gradual cooling from 60°C to 4°C).

Regioselectivity Issues: Computational tools including molecular docking simulations and Hammett plots are employed to predict and control regioselectivity in functionalization reactions.

Future Research Directions

The unique properties of 2-Chloro-5,8-difluoroquinoline suggest several promising directions for future research:

Advanced Drug Development: Further exploration of the compound's selective enzyme inhibition properties could lead to the development of targeted therapeutics with improved efficacy and reduced side effects.

Environmental Sensor Refinement: Expanding on the compound's fluorescent properties for detecting environmental contaminants could result in more sensitive and selective detection methods for various pollutants.

Materials Science Applications: Additional investigation into the compound's potential in electronic materials, particularly for OLED technology, represents a promising avenue for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume